1,1'-(4,4'-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) is a complex organic compound characterized by its unique structure, which includes a biphenyl core linked to pyridinium groups through carbonylmethylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction of two benzene rings.
Introduction of Carbonylmethylene Bridges: The carbonylmethylene bridges are introduced via a reaction with formaldehyde or other carbonyl-containing reagents.
Attachment of Pyridinium Groups: The final step involves the reaction of the intermediate compound with pyridine derivatives to form the pyridinium groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(4,4’-Biphenylenebis(methylene))bis(4,4’-bipyridinium) Dibromide: Similar structure but with different functional groups.
4,4’-Bis(1,1-dimethylbenzyl)diphenylamine: Another biphenyl derivative with distinct properties.
Uniqueness
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-carboxypyridinium bromide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
24620-81-3 |
---|---|
Molecular Formula |
C28H22Br2N2O6 |
Molecular Weight |
642.3 g/mol |
IUPAC Name |
1-[2-[4-[4-[2-(3-carboxypyridin-1-ium-1-yl)acetyl]phenyl]phenyl]-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;dibromide |
InChI |
InChI=1S/C28H20N2O6.2BrH/c31-25(17-29-13-1-3-23(15-29)27(33)34)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(32)18-30-14-2-4-24(16-30)28(35)36;;/h1-16H,17-18H2;2*1H |
InChI Key |
NBRYYKUIDYUDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)O)C(=O)O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.